molecular formula C11H12O3S B7994076 Methyl 4-thioethylbenzoylformate

Methyl 4-thioethylbenzoylformate

Cat. No.: B7994076
M. Wt: 224.28 g/mol
InChI Key: GQCMOCOTXVHQDW-UHFFFAOYSA-N
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Description

Methyl 4-thioethylbenzoylformate (C₁₂H₁₄O₃S) is a sulfur-containing methyl ester derivative characterized by a benzoylformate backbone substituted with a thioethyl (-S-CH₂CH₃) group at the para position of the aromatic ring.

Properties

IUPAC Name

methyl 2-(4-ethylsulfanylphenyl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S/c1-3-15-9-6-4-8(5-7-9)10(12)11(13)14-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCMOCOTXVHQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-thioethylbenzoylformate typically involves the reaction of 4-thioethylbenzoyl chloride with methanol in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the methanol acts as a nucleophile, attacking the carbonyl carbon of the benzoyl chloride, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-thioethylbenzoylformate can undergo various chemical reactions, including:

    Oxidation: The thioethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Methyl 4-(sulfoxyethyl)benzoylformate, Methyl 4-(sulfonylethyl)benzoylformate.

    Reduction: Methyl 4-thioethylbenzyl alcohol.

    Substitution: 4-thioethylbenzoic acid.

Scientific Research Applications

Methyl 4-thioethylbenzoylformate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-thioethylbenzoylformate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The thioethyl group can participate in redox reactions, potentially affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-thioethylbenzoylformate belongs to a broader class of methyl esters and sulfur-functionalized aromatic compounds. Below is a comparative analysis with key analogs, leveraging data from structurally related molecules and general principles of organosulfur chemistry.

Table 1: Comparative Properties of this compound and Analogous Compounds

Compound Molecular Formula Functional Groups Boiling Point (°C, est.) Solubility (Polar Solvents) Stability Notes
This compound C₁₂H₁₄O₃S Methyl ester, thioethyl, ketone ~280–310 (extrapolated) Moderate in ethanol, DMSO Susceptible to oxidation at S
Methyl benzoylformate C₉H₈O₃ Methyl ester, ketone 245–250 High in acetone, ethanol Stable under inert conditions
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ Methyl ester, diterpene >300 Low in water; high in hexane Thermally stable
Methyl salicylate C₈H₈O₃ Methyl ester, phenolic hydroxyl 222–224 High in ethanol, ether Hydrolyzes in acidic/basic conditions
Z-Communic acid methyl ester C₂₁H₃₂O₂ Methyl ester, labdane diterpene ~290–320 Low in polar solvents Oxidizes slowly in air

Key Findings:

Functional Group Influence :

  • The thioethyl group in this compound introduces distinct electronic and steric effects compared to oxygen-based substituents (e.g., hydroxyl or methoxy groups). This enhances its nucleophilicity and metal-binding capacity but reduces oxidative stability relative to methyl benzoylformate or methyl salicylate .
  • Methyl esters generally exhibit moderate volatility, as seen in methyl salicylate (boiling point ~222°C) and diterpene esters (>300°C) . The thioethyl group likely elevates the boiling point of this compound due to increased molecular weight and dipole interactions.

Solubility and Reactivity: Sulfur-containing esters like this compound show higher solubility in polar aprotic solvents (e.g., DMSO) compared to nonpolar diterpene esters (e.g., sandaracopimaric acid methyl ester) . The ketone moiety in benzoylformate derivatives increases susceptibility to nucleophilic attack, a trait shared with methyl benzoylformate but modulated by the electron-donating thioethyl group .

Stability and Applications :

  • Unlike hydrolytically stable diterpene esters (e.g., Z-communic acid methyl ester), this compound may undergo oxidation to sulfoxide or sulfone derivatives under ambient conditions, limiting its storage longevity but enabling controlled functionalization .
  • Comparative data from methyl salicylate (a model methyl ester) suggest that sulfur substitution could expand applications in catalysis or photochemistry, where sulfur’s lone pairs enhance light absorption or redox activity .

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